molecular formula C11H8N2S B8627101 2-Methylthiazolo[4,5-c]quinoline CAS No. 109543-49-9

2-Methylthiazolo[4,5-c]quinoline

Cat. No. B8627101
M. Wt: 200.26 g/mol
InChI Key: WJDUOAAAWXDSHV-UHFFFAOYSA-N
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Patent
US04778811

Procedure details

A mixture of 17.62 g (0.1 mole) of 3-amino-4-mercapto-quinoline and 70 ml of acetic anhydride is heated slowly to the boiling point and thereafter heated to boiling for one hour and a half. The reaction mixture is cooled and 600 ml of 1% hydrochloric acid are added dropwise under vigorous stirring. The homogenous solution is made alkaline with a sodium hydroxide solution and the precipitated base is extracted three times with 100 ml of benzene each. The united benzene extracts are clarified, dried and evaporated in vacuo. Thus 2-methyl-thiazolo[4,5-c]quinoline is obtained, m.p.: 99°-100° C. (after recrystallization from a mixture of methanol and water).
Quantity
17.62 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[SH:12])=[CH:9][CH:8]=[CH:7][CH:6]=2.[C:13](OC(=O)C)(=O)[CH3:14].[OH-].[Na+]>Cl>[CH3:13][C:14]1[S:12][C:11]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:4]=[CH:3][C:2]=2[N:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17.62 g
Type
reactant
Smiles
NC=1C=NC2=CC=CC=C2C1S
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated slowly to the boiling point
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
the precipitated base is extracted three times with 100 ml of benzene each
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1SC2=C(C=NC=3C=CC=CC23)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.